molecular formula C6H11N3O5 B1291868 2-Azido-2-deoxy-D-galactose CAS No. 68733-26-6

2-Azido-2-deoxy-D-galactose

Cat. No.: B1291868
CAS No.: 68733-26-6
M. Wt: 205.17 g/mol
InChI Key: MUIFUJRYFJTPGL-KCDKBNATSA-N
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Description

2-Azido-2-deoxy-D-galactose is a synthetic monosaccharide derivative of D-galactose, where the hydroxyl group at the C-2 position is replaced by an azido group (N3). This substitution introduces unique chemical properties that make it a valuable building block in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates.

Biochemical Analysis

Biochemical Properties

2-Azido-2-deoxy-D-galactose plays a crucial role in biochemical reactions, particularly in the study of glycosylation processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to proteins and lipids. The azido group in this compound allows it to be incorporated into glycoproteins and glycolipids, thereby disrupting normal glycan processing. This disruption can be used to study the role of glycosylation in cellular functions and disease mechanisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with glycosylation, which is essential for proper protein folding, stability, and cell signaling. The compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, this compound can impact gene expression and cellular metabolism by modifying the glycosylation of transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glycosyltransferases, inhibiting their activity and preventing the addition of sugar moieties to proteins and lipids. This inhibition can lead to changes in the structure and function of glycoproteins and glycolipids. Furthermore, this compound can induce changes in gene expression by affecting the glycosylation of transcription factors, thereby altering their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of glycosylation, resulting in long-term effects on cellular function, including altered cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosylation without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on glycosylation and cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids. The compound can affect metabolic flux by altering the availability of glycosylated substrates and intermediates. Additionally, this compound can influence metabolite levels by modifying the glycosylation of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via glucose transporters and other sugar transporters. Once inside the cell, this compound can interact with binding proteins and be incorporated into glycoproteins and glycolipids. The compound’s localization and accumulation can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the Golgi apparatus, where glycosylation primarily occurs. Its localization can affect its ability to interact with glycosyltransferases and other enzymes involved in glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2-deoxy-D-galactose typically involves the azidonitration of galactal. One common method involves the azidophenylselenylation of glycals, which gives phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . These donors can be efficiently transformed into α- or β-glycosides depending on the choice of solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned azidonitration and azidophenylselenylation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-2-deoxy-D-galactose undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of glycosyl azides.

    Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.

    Glycosylation Reactions: The compound can be glycosylated to form complex glycoconjugates.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide and solvents like acetonitrile are commonly used.

    Reduction Reactions: Reducing agents like triphenylphosphine are employed.

    Glycosylation Reactions: Glycosyl donors and acceptors, along with catalysts like trimethylsilyl azide, are used.

Major Products Formed:

    Glycosyl Azides: Formed through substitution reactions.

    Amino Sugars: Resulting from the reduction of the azido group.

    Glycoconjugates: Produced through glycosylation reactions.

Scientific Research Applications

2-Azido-2-deoxy-D-galactose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.

    Medicine: Investigated for its potential in drug development and as a diagnostic tool in detecting specific biomolecules.

    Industry: Utilized in the production of biocompatible materials and as a reagent in various biochemical assays.

Comparison with Similar Compounds

    2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: A derivative with acetyl groups at positions 3, 4, and 6.

Uniqueness: 2-Azido-2-deoxy-D-galactose is unique due to its specific azido substitution at the C-2 position of galactose, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of glycoconjugates and in studies involving carbohydrate chemistry.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFUJRYFJTPGL-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628685
Record name 2-Azido-2-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68733-26-6
Record name 2-Azido-2-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-2-deoxy-D-galactose
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2-Azido-2-deoxy-D-galactose
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2-Azido-2-deoxy-D-galactose
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2-Azido-2-deoxy-D-galactose
Reactant of Route 5
2-Azido-2-deoxy-D-galactose
Reactant of Route 6
2-Azido-2-deoxy-D-galactose
Customer
Q & A

Q1: What makes 2-azido-2-deoxy-D-galactose a valuable building block in oligosaccharide synthesis?

A1: this compound serves as a versatile precursor to 2-amino-2-deoxy-D-galactose (D-galactosamine), a common component of naturally occurring oligosaccharides. Its azido group can be easily converted to an acetamido group, found in D-galactosamine, after the oligosaccharide synthesis is complete [, , ].

Q2: How is this compound employed in the synthesis of complex oligosaccharides?

A2: Research demonstrates the use of this compound derivatives as both glycosyl donors and acceptors in various glycosylation reactions [, , ]. For example, its thioglycoside derivatives, activated by dimethyl(methylthio)sulfonium triflate (DMTST), can react with selectively protected L-serine derivatives to form O-glycosides, mimicking the linkage found in O-glycoproteins [].

Q3: Can you provide an example of how this compound contributes to the synthesis of biologically relevant oligosaccharides?

A3: Researchers successfully synthesized a trisaccharide representing the core-II structure of mucins using this compound []. This involved the α-glycosidic linkage of a trisaccharide, containing this compound at its reducing end, to an L-serine derivative. This highlights the potential of this building block in creating oligosaccharides for studying and understanding biological processes.

Q4: What role does the silver silicate method play in oligosaccharide synthesis involving this compound?

A4: The silver silicate method has proven effective in achieving β-glycosidic linkages between L-rhamnose and this compound []. This method enables the creation of specific glycosidic bonds, crucial for constructing well-defined oligosaccharides.

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